molecular formula C13H11NO2 B13934752 3-Cyclopropyl-6-quinolinecarboxylic acid

3-Cyclopropyl-6-quinolinecarboxylic acid

Cat. No.: B13934752
M. Wt: 213.23 g/mol
InChI Key: JEDRRPCIWDISOZ-UHFFFAOYSA-N
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Description

The compound class of 3-quinolinecarboxylic acids, particularly those bearing a cyclopropyl group, has garnered significant attention in medicinal chemistry due to their potent antibacterial properties. These compounds are characterized by substitutions at positions 6, 7, and 8, which critically influence their antibacterial efficacy, pharmacokinetics, and physicochemical stability .

Properties

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-cyclopropylquinoline-6-carboxylic acid

InChI

InChI=1S/C13H11NO2/c15-13(16)9-3-4-12-10(5-9)6-11(7-14-12)8-1-2-8/h3-8H,1-2H2,(H,15,16)

InChI Key

JEDRRPCIWDISOZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C3C=CC(=CC3=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-quinolinecarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-fluoro-7-chloro-1-cyclopropyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid with piperazine in the presence of a catalyst in an organic solvent . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are utilized to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyl-6-quinolinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, such as N-oxides, tetrahydroquinolines, and substituted quinolines .

Scientific Research Applications

3-Cyclopropyl-6-quinolinecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-quinolinecarboxylic acid, particularly in its role as a precursor to fluoroquinolone antibiotics, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation .

Comparison with Similar Compounds

Position 7 Modifications

  • Piperazinyl Group () : The 1986 patent describes 7-(1-piperazinyl)-substituted derivatives with enhanced antibacterial activity. The piperazinyl group improves solubility and bacterial membrane penetration, particularly against Gram-negative pathogens .
  • 3-Amino-pyrrolidinyl Group (): A 2024 study highlights 7-(3-amino-1-pyrrolidinyl) derivatives with an additional 8-methoxy group.
  • Thioether and Alkoxy Groups (): Hokuriku Pharmaceutical’s 2025 report introduces 7-[(3-aminopropyl)thio] and 7-(2-aminoethoxy) derivatives. Thioether linkages (e.g., Example 20) enhance metabolic stability, while alkoxy groups (e.g., Example 1) improve bioavailability .

Position 6 and 8 Modifications

  • Fluoro at Position 6 : Present in all analogs, fluorine increases electronegativity, strengthening DNA gyrase binding (a key antibacterial target).
  • Methoxy at Position 8 () : The 8-methoxy group in ’s compound sterically hinders enzymatic degradation, prolonging half-life .
  • Chloro and Amino at Position 5/8 (): Chlorination (e.g., Example 21) enhances potency against resistant strains, while amino groups (e.g., Example 6) improve water solubility .

Physicochemical Properties

Melting points (m.p.) and crystallinity vary significantly with substituents:

Compound Substitutions Melting Point (°C) Notes Reference
7-[(3-Piperidinyl)oxy] 236–239 Pale yellow crystals
7-(2-Aminoethoxy)-8-chloro 225–230 (decomp.) Yellow crystals
7-[(3-Aminopropyl)thio]-8-chloro 209–214 Pale yellow needles
7-[[2-(Methylamino)ethyl]thio]-8-chloro 191–196 Pale yellow crystals

Higher melting points (e.g., 236–239°C) correlate with piperidinyloxy groups, suggesting stronger intermolecular forces. Decomposition at lower temperatures (e.g., 191–196°C) in thioether derivatives may reflect reduced thermal stability .

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